Product packaging for Fmoc-N-Me-D-Arg(pbf)-OH(Cat. No.:)

Fmoc-N-Me-D-Arg(pbf)-OH

Cat. No.: B8100112
M. Wt: 662.8 g/mol
InChI Key: MEGKXARLCPKZHJ-GDLZYMKVSA-N
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Description

Significance of N-Methylated and D-Amino Acids in Peptide and Peptidomimetic Design

The strategic incorporation of non-natural amino acid variants, such as N-methylated and D-amino acids, into peptide structures is a key strategy in modern drug discovery. This approach aims to overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor cell membrane permeability.

N-methylation , the addition of a methyl group to the backbone amide nitrogen of an amino acid, confers several advantageous properties to a peptide. researchgate.net This modification can enhance the peptide's stability against proteases, the enzymes that break down peptides, thereby prolonging its therapeutic effect. researchgate.netmdpi.com N-methylation can also improve a peptide's ability to cross cell membranes by disrupting the hydrogen bond network that can hinder this process. researchgate.net Furthermore, the presence of an N-methyl group can constrain the peptide's conformation, which can lead to a more potent and selective interaction with its biological target. rsc.org

D-amino acids are the mirror images (enantiomers) of the naturally occurring L-amino acids. Their inclusion in a peptide sequence can also significantly increase its resistance to enzymatic degradation, as proteases are highly specific for L-amino acids. mdpi.comroyalsocietypublishing.org The incorporation of D-amino acids can also induce unique structural motifs within the peptide, potentially leading to novel biological activities. rsc.orgrsc.org In some instances, the use of a D-amino acid can result in a stronger binding affinity to the target molecule. mdpi.com

The combination of N-methylation and a D-amino acid configuration in a single building block like Fmoc-N-Me-D-Arg(pbf)-OH provides a powerful tool for medicinal chemists to fine-tune the properties of peptide-based drug candidates.

Evolution of Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated construction of peptide chains. A key principle of SPPS is the use of orthogonal protecting groups , which are temporary chemical modifications that prevent unwanted side reactions at reactive sites on the amino acids. peptide.comiris-biotech.de An orthogonal protection scheme allows for the selective removal of one type of protecting group while others remain intact, which is essential for the stepwise elongation of the peptide chain. peptide.com

Historical Context and Advantages of Fmoc/Pbf Protection for Arginine Derivatives

The field of SPPS was initially dominated by the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, introduced by Bruce Merrifield in 1964. peptide.comwikipedia.org This method, however, required the use of harsh acidic conditions, which could sometimes lead to the degradation of the synthesized peptide. peptide.com

A major advancement came with the introduction of the base-labile Fmoc group by Carpino and Han in 1970, leading to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy. peptide.comwikipedia.org This approach offered a milder and more versatile alternative to the Boc/Bzl method. wikipedia.org The Fmoc group protects the N-terminus of the amino acid and is removed by a mild base, typically piperidine (B6355638), while the side-chain protecting groups are acid-labile. iris-biotech.dechempep.com

The protection of the guanidino group of arginine has been a particular challenge in SPPS. The development of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group was a significant breakthrough for Fmoc-based synthesis. advancedchemtech.comrsc.org The Pbf group offers several advantages for arginine protection:

Efficient Cleavage: It is readily removed under standard acidic conditions (e.g., trifluoroacetic acid) at the end of the synthesis. chempep.comadvancedchemtech.com

Stability: The Pbf group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the synthesis. chempep.com

Reduced Side Reactions: Compared to earlier protecting groups, Pbf minimizes the occurrence of unwanted side reactions involving the arginine side chain. mdpi.com

The combination of Fmoc for N-terminal protection and Pbf for the arginine side chain has become a standard and highly effective orthogonal protection strategy in modern SPPS. advancedchemtech.com This allows for the reliable and efficient synthesis of complex arginine-containing peptides, including those incorporating specialized derivatives like this compound.

Compound Data

PropertyValue
IUPAC Name (2R)-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)carbamimidamido)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
CAS Number 913733-27-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B8100112 Fmoc-N-Me-D-Arg(pbf)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Advanced Peptide and Peptidomimetic Design and Biological Studies

Synthesis of Therapeutic Peptides and Analogs

The incorporation of N-methylated D-arginine into peptide sequences is a strategic approach to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. Fmoc-N-Me-D-Arg(pbf)-OH serves as a key reagent in solid-phase peptide synthesis (SPPS) to introduce these beneficial modifications.

Development of Neurotensin (B549771) Analogs for Positron Emission Tomography (PET) Imaging and Endoradiotherapy

Fmoc-N-Me-Arg(pbf)-OH is utilized in the synthesis of neurotensin (NT) analogs for PET imaging of tumors that overexpress the neurotensin receptor 1 (NTS1). medchemexpress.comchemicalbook.com Neurotensin and its derivatives are susceptible to enzymatic degradation, which limits their diagnostic and therapeutic potential. mdpi.com To address this, structural modifications are introduced to enhance their stability while maintaining high affinity for the NTS1 receptor. mdpi.com

N-methylation of the peptide backbone, particularly at the arginine residues, is a key strategy to confer proteolytic stability. mdpi.comnih.gov For instance, the Nα-methylation of Arg⁸ in neurotensin analogs has been shown to result in excellent in vitro plasma stability. mdpi.com Fmoc-N-Me-Arg(pbf)-OH is a commercially available reagent used for the incorporation of Nα-methylated arginine during solid-phase peptide synthesis of these analogs. nih.govnih.gov Studies have demonstrated that neurotensin analogs synthesized with this building block, in combination with other modifications, exhibit high metabolic stability and retain high NTS1 affinity. chemicalbook.com These stabilized, radiolabeled neurotensin analogs show promise as molecular probes for the imaging of NTS1-expressing tumors by PET. chemicalbook.com

A study on the development of a neurotensin-derived ⁶⁸Ga-labeled PET ligand highlighted the importance of N-terminal methylation for in vivo stability. mdpi.com The research demonstrated that combining N-terminal methylation with other modifications, such as the incorporation of β,β-dimethyl-tyrosine, leads to fluorescent NTS1R ligands with high binding affinity and exceptional stability in human plasma. nih.gov

Engineering of Cell-Penetrating Peptides (CPPs) with Modulated Cellular Uptake and Stability

Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs) capable of traversing cellular membranes. nih.gov The incorporation of Nα-methylated arginine, facilitated by the use of this compound, can enhance the performance of CPPs. nih.govnih.govmit.eduscispace.com Nα-methylation of the peptide backbone converts a secondary amide to a tertiary amide, which can improve cell permeability and metabolic stability. nih.gov This modification reduces the energetic cost of desolvation required for crossing a lipid bilayer by eliminating the ability to donate a hydrogen bond to water molecules. nih.gov

Research has shown that increasing N-methylation in arginine derivatives correlates with increased partitioning into octanol (B41247) in the presence of an anionic lipid, which is predictive of higher cell-penetrative ability. nih.govnih.govmit.eduscispace.com Furthermore, fully Nα-methylated oligoarginine peptides have demonstrated an increase in cellular penetration compared to their non-methylated counterparts. nih.govnih.govmit.edu The use of D-amino acids, such as D-arginine, also contributes to the stability of CPPs against proteolytic degradation. chempep.com

ModificationEffect on CPP PropertiesReference
Nα-methylation of ArginineIncreased cellular penetration nih.govnih.govmit.eduscispace.com
Nα-methylation of ArginineImproved metabolic stability nih.gov
Incorporation of D-ArginineEnhanced resistance to proteolysis chempep.com

Design and Synthesis of Antimicrobial Peptides with Enhanced Resistance to Proteolysis

A significant challenge in the development of antimicrobial peptides (AMPs) as therapeutic agents is their susceptibility to proteolytic degradation. nih.gov The incorporation of non-natural amino acids, such as D-amino acids and N-methylated amino acids, is a proven strategy to enhance their stability. nih.govnih.gov this compound provides a means to introduce both of these stabilizing features into an AMP sequence.

The substitution of L-amino acids with their D-enantiomers can dramatically increase the resistance of peptides to proteases, which are highly specific for L-amino acids. chempep.com For example, replacing L-arginine residues with D-arginine in the antimicrobial peptide oncocin significantly increased its bioavailability from 25 minutes to over 8 hours. peptide.com Similarly, backbone N-methylation of peptide bonds confers high stability against proteases. nih.gov Studies on the proline-rich antimicrobial peptide, Chex1-Arg20, have shown that substitution with D-arginine or Nα-methylated arginine can maintain significant antibacterial activity while potentially improving in vivo stability. nih.gov The use of Fmoc-D-Arg(pbf)-OH has been specifically noted in the preparation of antimicrobial peptide analogs. peptide.com

PeptideModificationImprovementReference
OncocinReplacement of L-Arg with D-ArgBioavailability increased from 25 min to >8 hours peptide.com
Chex1-Arg20Substitution with D-Arg or Nα-Me-Arg at Arg20Maintenance of antibacterial activity with potential for improved stability nih.gov

Creation of Enzyme Inhibitors (e.g., Nicotinamide N-methyltransferase inhibitors) Incorporating this compound

Fmoc-N-Me-Arg(pbf)-OH has been used in the synthesis of peptides that act as enzyme inhibitors. chemicalbook.com Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a therapeutic target for various diseases. chemicalbook.com Through the use of in vitro translated macrocyclic peptide libraries, novel peptide-based NNMT inhibitors have been identified. chemicalbook.com The synthesis of these complex peptides can involve the use of specialized amino acid derivatives like Fmoc-N-Me-Arg(pbf)-OH to introduce specific structural features that contribute to their inhibitory activity. chemicalbook.com The design of bisubstrate analogues as inhibitors is an effective strategy for methyltransferase enzymes, including NNMT. nih.gov

Elaboration of Peptide Hormones and Their Super-agonists/Antagonists

The chemical building block Fmoc-N-Me-Arg(pbf)-OH is also employed in the synthesis of peptide hormone analogs, including agonists and antagonists, to improve their therapeutic profiles. chemicalbook.com For example, it has been used in the synthesis of peptidic ligands for the neuropeptide Y (NPY) Y4 receptor (Y4R), which is a target for the development of treatments for metabolic disorders. chemicalbook.com The introduction of N-methylated D-arginine can enhance the stability and bioavailability of these peptide hormones, leading to the development of more potent and longer-acting super-agonists or antagonists. mdpi.com

Construction of Peptidomimetics and Foldamers

The application of this compound extends to the construction of peptidomimetics and foldamers, which are unnatural oligomers that mimic the structure and function of natural peptides but with improved properties. N-methylation of the backbone is a common modification in the design of foldamers to modulate their conformational properties and biological activity. researchgate.net

The incorporation of N-methylated residues can influence the secondary structure of peptides and foldamers. nih.gov While N-methylation can decrease the number of possible hydrogen bonds, it can also lead to more defined conformations. researchgate.net In the context of arginine-rich peptides, maintaining a stable helical structure is often important for their cell-penetrating abilities. mdpi.com The use of building blocks like this compound allows for precise control over the placement of N-methylated D-arginine residues, enabling the design of foldamers with specific secondary structures and enhanced stability against proteases. nih.gov

Development of Heterogeneous-Backbone Foldamers for Mimicking Protein Domains (e.g., Zinc Finger Mimics)

Foldamers are synthetic oligomers that adopt well-defined secondary structures, akin to proteins. The use of building blocks like this compound allows for the construction of heterogeneous-backbone foldamers, where the chemical nature of the backbone is varied. This approach has been successfully employed to mimic protein domains, such as the zinc finger motif. A study has reported the use of the L-isomer, Fmoc-N-Me-Arg(pbf)-OH, as a component of a heterogeneous backbone in the design of foldamers that successfully mimic the zinc finger domain, a ubiquitous and biologically important metal-binding tertiary motif. chemicalbook.com These synthetic mimics exhibited folded stability superior to the natural protein they were designed to emulate. chemicalbook.com The incorporation of the N-methylated arginine residue is crucial in these designs, as it influences the conformational preferences of the peptide backbone, contributing to the stability of the desired fold. While this specific example uses the L-isomer, the principle of using N-methylated amino acids to create stable, non-natural folded structures is directly applicable to the D-isomer.

Synthesis of β-Homo-Amino Acid Containing Peptides and Disulfide-Linked Cyclic Structures

The versatility of this compound extends to the synthesis of peptides containing non-natural amino acids, such as β-homo-amino acids, and the creation of structurally constrained cyclic peptides. The L-isomer of this compound, Fmoc-N-Me-Arg(pbf)-OH, has been utilized in methods for synthesizing β-homo-amino acids and disulfide-linked cyclic peptides. chemicalbook.com These types of modifications are significant in medicinal chemistry. β-Homo-amino acids, with an extra carbon atom in their backbone, can induce unique helical and turn structures in peptides. Disulfide-linked cyclic structures are of great interest due to their increased conformational rigidity and stability, which often translates to higher receptor affinity and biological activity. The ability to incorporate an N-methylated D-arginine into these complex architectures opens up new avenues for designing potent and selective therapeutic peptides.

Advanced Bioconjugation Strategies Employing this compound

While specific examples detailing the use of this compound in bioconjugation are not extensively documented in publicly available literature, the application of its close analogue, Fmoc-α-Me-L-Arg(Pbf)-OH, in such strategies is noteworthy. chemimpex.com Bioconjugation involves the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. The unique properties conferred by the N-methylated arginine, including potential alterations in solubility and binding characteristics, make it an attractive component for creating sophisticated bioconjugates. The guanidinium (B1211019) group of arginine can play a role in the binding and solubility of the final conjugate. researchgate.net

Role in Protein Engineering and Elucidating Biological Mechanisms

This compound is a valuable tool in protein engineering and for probing fundamental biological processes. Its incorporation into synthetic peptides allows for the systematic modulation of peptide properties to better understand and manipulate biological systems.

Probing Protein-Protein Interactions through Synthetic Peptide Libraries

Library TypePurposePotential Contribution of this compound
Alanine Scanning Library To identify key residues for binding by systematically replacing each residue with alanine.Replacing a key residue with N-Me-D-Arg could probe the effects of charge, stereochemistry, and backbone conformation at that position.
Positional Scanning Library To determine the optimal amino acid at a specific position by testing all possible substitutions.Including N-Me-D-Arg as a building block would expand the chemical space explored, potentially identifying novel high-affinity binders.
Truncation Library To identify the minimal peptide sequence required for binding.The enhanced stability of peptides containing N-Me-D-Arg would be beneficial in defining the core binding motif.

Investigating Post-Translational Modifications: N-omega-Methylation of Arginine

Post-translational modifications (PTMs) of proteins, such as the methylation of arginine residues, play a crucial role in regulating protein function. news-medical.netnih.gov The primary form of arginine methylation in vivo occurs on the side-chain guanidinium group (N-omega-methylation), catalyzed by protein arginine methyltransferases (PRMTs). nih.govresearchgate.net While this compound is N-alpha-methylated (on the backbone nitrogen), its use in synthetic peptides can serve as a tool to investigate the broader impact of methylation on peptide structure and function. By introducing a methyl group on the backbone, researchers can dissect the steric and conformational effects of methylation, distinct from the electronic changes that occur with side-chain methylation. This allows for a more nuanced understanding of how methylation at different positions can influence protein interactions and biological activity.

Modulation of Peptide Bioactivity and Stability through D-Amino Acid and N-Methyl Substitution

A significant driver for the use of this compound in peptide synthesis is the ability to enhance the therapeutic potential of peptides by improving their bioactivity and metabolic stability. chemimpex.comchempep.comresearchgate.net

The incorporation of a D-amino acid, such as D-arginine, renders peptides resistant to degradation by proteases, which are stereospecific for L-amino acids. chemimpex.comchempep.com This increased stability leads to a longer in vivo half-life, a critical factor for the development of peptide-based drugs. A notable example is the antimicrobial peptide oncocin, where replacing the two L-arginine residues with D-arginine, using Fmoc-D-Arg(Pbf)-OH, increased its bioavailability from 25 minutes to over 8 hours, while also slightly improving its antibacterial activity. peptide.com

N-methylation of the peptide backbone further contributes to proteolytic resistance by sterically hindering the approach of proteases. researchgate.net Additionally, N-methylation can enhance a peptide's conformational stability and membrane permeability, which can lead to improved oral bioavailability and cellular uptake. researchgate.netresearchgate.net The combination of a D-amino acid and N-methylation in a single building block therefore provides a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.

ModificationEffect on Peptide PropertiesResearch Finding
D-Amino Acid Substitution Increased resistance to proteolysis, leading to longer bioavailability.Replacement of L-Arg with D-Arg in oncocin increased bioavailability from 25 minutes to over 8 hours. peptide.com
N-Methylation Enhanced proteolytic stability, improved conformational stability, and increased membrane permeability.N-methylation is a known strategy to improve the pharmacokinetic properties of peptides, including oral availability and enzymatic stability. researchgate.net
Combined D-Amino Acid and N-Methylation Synergistic enhancement of stability and potential for improved bioactivity.The combination of these modifications is a powerful tool for creating enzymatically stable and pharmacologically valuable peptides. chempep.com

Analytical and Quality Control Considerations in Fmoc N Me D Arg Pbf Oh Research

Purity Assessment of Fmoc-N-Me-D-Arg(Pbf)-OH and its Impact on Peptide Synthesis

Impurities in this compound typically originate from the manufacturing process of the amino acid itself or the subsequent attachment of the Fmoc protecting group. merckmillipore.com Common impurities can be categorized and require specific analytical methods for their detection and quantification.

Process-Related Impurities: Acetic acid is a particularly problematic, non-UV-active impurity that is difficult to detect by standard HPLC and trace quantities may not be visible by 1H NMR. merckmillipore.com Its presence can lead to premature chain termination during peptide synthesis. If a batch of Fmoc-amino acid is contaminated with just 0.1% acetic acid, it can result in up to 5% chain termination in a coupling step that uses a 5-fold excess of reagents. merckmillipore.com

Amino Acid-Related Impurities: These include residual unprotected amino acids, dipeptides (e.g., Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-OH), and β-alanine derivatives (e.g., Fmoc-β-Ala-OH). merckmillipore.comcblpatras.gr These impurities can be incorporated into the growing peptide chain, leading to undesired side products that are often difficult to separate from the target peptide. merckmillipore.com

Reagent-Related Impurities: Residuals from the protection reaction, such as Fmoc-OSu, can also be present. google.com Additionally, a significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the formation of its δ-lactam, an inactive species that reduces the amount of active amino acid available for coupling and can lead to des-Arg peptide impurities. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying most of these impurities. google.com High-quality suppliers of Fmoc-amino acids often provide certificates of analysis specifying purity levels of ≥99.0% and setting strict limits for key impurities, often at ≤0.1%. merckmillipore.comcem.com

Table 1: Common Impurities in Fmoc-Arg(Pbf)-OH Derivatives and their Potential Impact

Impurity Category Specific Example Potential Impact on Peptide Synthesis Typical Specification Limit
Process-Related Acetic Acid Premature chain termination Not typically specified, but minimized through process control. merckmillipore.com
Amino Acid-Related Dipeptide (Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-OH) Insertion of an extra amino acid residue ≤ 0.15% cblpatras.gr
Amino Acid-Related β-Alanine Derivative (Fmoc-β-Ala-OH) Insertion of an incorrect amino acid ≤ 0.15% cblpatras.gr
Amino Acid-Related Unprotected Amino Acid Formation of deletion sequences ≤ 0.2% merckmillipore.com

Chromatographic Methods for Enantiomeric Purity Determination

For peptides intended for biological applications, controlling the stereochemistry is crucial. The use of the correct D-enantiomer of N-methylated arginine is essential, as the incorporation of the incorrect L-enantiomer can drastically alter the peptide's structure and function. chempep.com Therefore, accurate determination of enantiomeric purity is a critical quality control step. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0%, with requirements sometimes as high as ≥99.8%. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess of Fmoc-amino acid derivatives due to its speed, sensitivity, and reliability. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Several types of CSPs have proven effective for the separation of N-Fmoc amino acids:

Polysaccharide-Based CSPs: Phases like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad success in resolving a wide range of Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com

Macrocyclic Glycopeptide-Based CSPs: Stationary phases based on vancomycin, teicoplanin (CHIROBIOTIC T), and ristocetin (B1679390) A (CHIROBIOTIC R) are also highly effective. sigmaaldrich.comsigmaaldrich.com These CSPs are versatile and can be used in different mobile phase modes, including reversed-phase, polar organic, and polar ionic, to achieve baseline resolution for nearly all racemates tested. sigmaaldrich.comnih.gov

These methods are robust enough to achieve the high precision needed to verify enantiomeric purity specifications, which are often set at ≤0.5% for the undesired L-enantiomer. matrix-innovation.com

Table 2: Chiral HPLC Stationary Phases for Enantiomeric Purity of Fmoc-Amino Acids

Stationary Phase Type Example CSP Separation Mode Reference
Polysaccharide-Based Lux Cellulose-2 Reversed Phase phenomenex.com
Macrocyclic Glycopeptide CHIROBIOTIC T (Teicoplanin) Reversed Phase, Polar Organic sigmaaldrich.comsigmaaldrich.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Synthesis Validation

Following synthesis, the definitive identification and structural confirmation of this compound are accomplished using a combination of spectroscopic techniques. These methods validate that the correct molecular structure has been produced.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. mdpi.com The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, allowing for verification of all key structural components: the Fmoc group, the N-methyl group, the arginine backbone, and the Pbf protecting group. medchemexpress.com ¹³C NMR provides complementary information on the carbon skeleton. ox.ac.uk In some Fmoc-N-substituted arginine analogues, broadening of the signal for the α-carbon (C-2) has been observed in ¹³C NMR spectra at room temperature. ox.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) provide a precise mass measurement, which confirms the elemental composition of the molecule. mdpi.com This is a critical step to ensure that the desired product has been formed and to rule out the presence of impurities with different molecular weights.

Together, these spectroscopic methods provide unambiguous confirmation of the identity and structure of this compound, serving as a final validation of the synthesis before its use in research. mdpi.comox.ac.uk

Future Perspectives and Emerging Research Avenues

Integration of Fmoc-N-Me-D-Arg(Pbf)-OH into Combinatorial Chemistry and High-Throughput Peptide Library Synthesis

The use of this compound and other N-methylated amino acids is becoming increasingly central to combinatorial chemistry and the high-throughput synthesis of peptide libraries. nih.govnih.gov These libraries are instrumental in screening for novel drug candidates with improved pharmacological properties. nih.govchempep.com The inclusion of N-methylated residues can significantly enhance the proteolytic stability, half-life, and intestinal permeability of peptide therapeutics. researchgate.netmerckmillipore.com By creating libraries that incorporate these modified building blocks, researchers can rapidly identify peptides with desirable characteristics such as enhanced binding affinity and specificity, which arise from the conformational control exerted by the N-methyl group. nbinno.com

The synthesis of N-methyl-rich peptide libraries, however, presents challenges. The coupling of protected N-methylamino acids can be inefficient due to steric hindrance, often resulting in low yields. researchgate.netnih.gov Overcoming these synthetic hurdles is a key area of research to fully realize the potential of N-methylated peptide libraries in drug discovery pipelines. nih.govresearchgate.netnih.gov

Development of Next-Generation N-Methylated Arginine Derivatives with Enhanced Properties for Specific Applications

Research is actively focused on creating novel N-methylated arginine derivatives beyond the standard offerings to fine-tune peptide properties for specific therapeutic goals. This includes the development of building blocks with varying degrees of methylation on the guanidino group, such as mono-, di-, and tri-methylated arginine analogs, which are important post-translational modifications influencing cellular functions. jpt.comsigmaaldrich.com

Another direction involves modifying the protecting groups or the arginine side chain itself to enhance characteristics like lipophilicity. For instance, synthesizing arginine derivatives where the side chain is masked with two hexyloxycarbonyl groups has been explored to create peptide prodrugs. nih.gov The development of such next-generation derivatives aims to provide a more diverse chemical toolbox for modulating peptide stability, solubility, and bioavailability, thereby expanding their therapeutic applicability. merckmillipore.comnih.gov

Application in Targeted Drug Discovery and Chemical Biology Pipelines

The incorporation of this compound is a key strategy in targeted drug discovery for improving the drug-like properties of bioactive peptides. N-methylation is known to enhance metabolic stability, increase resistance to proteases, and improve cell permeability. researchgate.netnih.gov These features are critical for transforming native peptides, which often suffer from rapid degradation, into viable therapeutic agents. nbinno.commdpi.com

A particularly promising application is in the design of cell-penetrating peptides (CPPs), where arginine-rich sequences are common. nih.gov Nα-methylation of arginine has been shown to correlate with increased partitioning into octanol (B41247) in the presence of anionic lipids, a proxy for cell-penetrative efficacy. nih.gov This suggests that incorporating N-methyl-D-arginine can enhance the cellular uptake of CPPs and their conjugated cargoes. nih.gov Furthermore, the use of D-amino acids like N-Me-D-Arg provides additional resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability. chempep.compeptide.com These modified peptides are being investigated as enzyme inhibitors, receptor antagonists, and agonists. nih.govchempep.com

Table 1: Properties Conferred by N-Methylation in Peptides

PropertyEnhancement due to N-MethylationRelevance in Drug Discovery
Proteolytic Stability Increased resistance to enzymatic degradation. nbinno.comresearchgate.netmerckmillipore.comLonger in vivo half-life, reduced dosage frequency. nbinno.com
Cell Permeability Improved ability to cross cell membranes. researchgate.netnih.govEnhanced bioavailability and access to intracellular targets. nih.gov
Conformational Rigidity Constrains peptide backbone, can lead to stable secondary structures. nbinno.comacs.orgPotential for higher binding affinity and selectivity to targets. nbinno.com
Solubility Can increase solubility by reducing interchain aggregation. merckmillipore.comImproved formulation and handling characteristics.
Lipophilicity N-methylation enhances lipophilicity. researchgate.netCan improve absorption and distribution profiles.

Advancements in Automated Synthesis of Peptides Containing Complex Amino Acid Derivatives

The automated solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered residues like this compound is challenging. researchgate.netrsc.org Incomplete coupling reactions are a common issue, leading to deletion sequences and reduced purity of the final product. researchgate.netrsc.org To address these difficulties, significant research has been dedicated to optimizing synthetic protocols and developing more efficient reagents and techniques.

Key advancements include:

Specialized Coupling Reagents: Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP), HATU, and PyBOP/HOAt have shown promise for improving the efficiency of coupling sterically hindered N-methylated amino acids. researchgate.netnih.govppke.hu

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, often leading to higher yields and purities for difficult sequences, including those with N-methylated residues. springernature.comnih.gov

Optimized Reaction Conditions: Strategies such as performing couplings at elevated temperatures (e.g., 45 °C) can help to reduce the viscosity of solvents like N-butylpyrrolidinone (NBP) and speed up the reaction, thereby improving coupling efficiency for problematic residues like Fmoc-Arg(Pbf)-OH. rsc.org

Flow Chemistry: Automated flow synthesis is an emerging technology that allows for precise control over reaction parameters and can improve the synthesis of complex peptide conjugates. scienceopen.com

These innovations are making the automated synthesis of N-methylated peptides more routine and reliable, facilitating their broader use in research and development. nih.govnih.gov

Utilization of Isotopically Labeled this compound for Mechanistic and Structural Studies

Isotopically labeled amino acids are indispensable tools for detailed mechanistic and structural studies of peptides and proteins, primarily using nuclear magnetic resonance (NMR) spectroscopy. ox.ac.uknih.gov The synthesis and incorporation of isotopically labeled this compound would allow for precise investigation of the structural and dynamic consequences of N-methylation.

Commercially available labeled versions of the L-enantiomer, such as Fmoc-Arg(Pbf)-OH-¹³C₆ and Fmoc-L-Arg(Pbf)-OH (¹³C₆, ¹⁵N₄), provide a basis for these studies. isotope.comisotope.commedchemexpress.com The enantioselective synthesis of specifically labeled derivatives, for example, α-Fmoc-Pbf-[2-¹³C]-L-arginine, has been reported and used for the manual synthesis of labeled peptide ligands for NMR analysis. ox.ac.uk Applying these labeling strategies to this compound would enable researchers to:

Determine the three-dimensional structures of N-methylated peptides and their complexes with biological targets. ox.ac.uk

Probe the local dynamics of the peptide backbone at the site of methylation.

Elucidate the mechanisms of action by tracking specific atoms during interactions.

The availability of such labeled compounds is crucial for advancing our fundamental understanding of how N-methylation impacts peptide structure and function. nih.gov

Q & A

Q. What are the optimal storage conditions for Fmoc-N-Me-D-Arg(pbf)-OH to ensure stability?

To maintain stability, store the compound at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Prolonged exposure to room temperature or moisture accelerates degradation, particularly affecting the acid-labile Pbf protecting group. Always use airtight containers and pre-cool solvents before reconstitution to minimize hydrolysis .

Q. How should researchers prepare stock solutions of this compound for peptide synthesis?

Dissolve the compound in DMSO at 100–175 mg/mL (154–264 mM), aided by sonication (37°C, 10–15 minutes). For in vivo studies, prepare working solutions using a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to enhance solubility. Ensure sequential addition of solvents to avoid precipitation, and validate clarity via visual inspection .

Q. What purity standards are critical for this compound in solid-phase synthesis?

Use HPLC-certified batches with ≥99% purity to minimize side reactions. Enantiomeric purity (≥99.8% D-form) is essential to avoid unintended stereochemical outcomes. Validate purity via TLC (≥95%) and NMR before large-scale synthesis. Contaminants like residual solvents or L-enantiomers (>0.5%) can compromise peptide integrity .

Advanced Research Questions

Q. How does the activation of this compound lead to δ-lactam formation, and how can this be minimized?

Activation with DIC/OxymaPure in solvents like DMF or NBP generates an unstable acyloxyphosphonium intermediate, which cyclizes into δ-lactam if coupling is delayed. To suppress this:

  • Use DMF instead of NBP, as it slows lactamization (98% coupling efficiency vs. <50% in NBP).
  • Optimize temperature (45–60°C ) and add coupling agents in split aliquots (e.g., 0.6 equiv DIC at 0 min and 30 min).
  • Monitor reaction progress via HPLC to detect lactam peaks (retention time ~10–12 min) .

Q. What strategies improve coupling efficiency of this compound in sterically hindered sequences?

  • Pre-condition resins : Swell resins in the reaction solvent (e.g., DMF) at 45°C for 30 minutes before coupling.
  • Use elevated temperatures (60°C) : Enhances resin accessibility and reaction kinetics.
  • Double couplings : Apply 1.5–2.0 equivalents of pre-activated amino acid for 2 hours.
  • Additive screening : Incorporate 0.25 equiv of fresh this compound mid-reaction to replenish consumed reagents .

Q. How can analytical techniques validate successful incorporation of this compound in peptides?

  • HPLC : Analyze the reaction supernatant for unreacted this compound (λ = 220 nm) and δ-lactam byproducts.
  • LC-MS : Confirm peptide mass matches theoretical values (±0.5 Da). For example, a failed coupling will show a mass deficit corresponding to the missing residue.
  • Amino acid analysis (AAA) : Hydrolyze the peptide and quantify arginine content to assess incorporation efficiency (target ≥95%) .

Methodological Notes

  • Contradictions in Solubility : Reported DMSO solubility varies (100–175 mg/mL). Always verify solubility empirically using batch-specific COAs .
  • Side Reactions : The Pbf group is susceptible to premature cleavage under acidic conditions (e.g., TFA vapors). Use neutral or slightly basic buffers during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.